molecular formula C14H20N4O2 B3053826 Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- CAS No. 56393-39-6

Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-

Cat. No.: B3053826
CAS No.: 56393-39-6
M. Wt: 276.33 g/mol
InChI Key: DXYVQOIASCBRBZ-UHFFFAOYSA-N
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Description

Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features methoxy groups at the 5 and 8 positions and a dimethylaminoethylamino group at the 6 position, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-, the synthetic route may involve the following steps:

    Formation of the Quinoxaline Core: Condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as glyoxal, under acidic or basic conditions to form the quinoxaline core.

    Introduction of Methoxy Groups: Methoxylation at the 5 and 8 positions can be achieved using methanol in the presence of a catalyst.

    Attachment of the Dimethylaminoethylamino Group: This step involves the reaction of the quinoxaline derivative with a dimethylaminoethylamine under appropriate conditions to introduce the dimethylaminoethylamino group at the 6 position.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs scalable and cost-effective methods. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are increasingly being used to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups on the quinoxaline ring.

    Reduction: Reduction reactions can alter the oxidation state of the nitrogen atoms in the quinoxaline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .

Scientific Research Applications

Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. The presence of methoxy and dimethylaminoethylamino groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5,8-dimethoxyquinoxalin-6-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-18(2)8-7-15-10-9-11(19-3)12-13(14(10)20-4)17-6-5-16-12/h5-6,9,15H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYVQOIASCBRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C2=NC=CN=C2C(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204955
Record name Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56393-39-6
Record name Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056393396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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